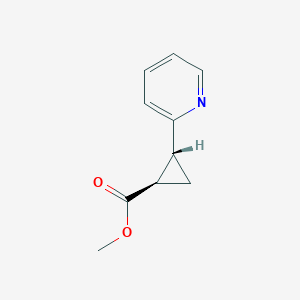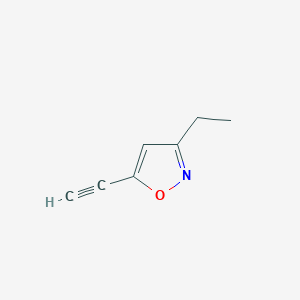![molecular formula C13H11N3O B3008958 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 73933-54-7](/img/structure/B3008958.png)
1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one
Übersicht
Beschreibung
1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one, also known as PIM-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and viral infections. PIM-1 has been shown to have a significant impact on cell proliferation, survival, and differentiation, making it an attractive target for drug development.
Wirkmechanismus
The mechanism of action of 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the JAK/STAT pathway, and the NF-κB pathway. 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one has also been shown to regulate the activity of various transcription factors, including c-Myc, p53, and NF-κB.
Biochemical and Physiological Effects:
1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one has been shown to have a significant impact on cell proliferation, survival, and differentiation. In cancer cells, 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one has been shown to promote cell survival and resistance to chemotherapy. In cardiac cells, 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one has been shown to regulate cardiac hypertrophy and heart failure. In viral infections, 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one has been shown to inhibit the replication of certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one in lab experiments is its potency and specificity as an inhibitor. 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one has been shown to have a significant impact on various signaling pathways and transcription factors, making it a valuable tool for studying these pathways in vitro. However, one of the limitations of using 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one in lab experiments is its potential toxicity and off-target effects, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one, including:
1. Further studies on the molecular mechanisms of 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one inhibition and its impact on various signaling pathways and transcription factors.
2. Development of more potent and selective 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one inhibitors for use in preclinical and clinical studies.
3. Investigation of the potential therapeutic applications of 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one in various diseases, including cancer, cardiovascular disease, and viral infections.
4. Exploration of the potential synergy between 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one inhibitors and other targeted therapies, such as chemotherapy and immunotherapy.
5. Development of novel drug delivery systems for 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one inhibitors to improve their efficacy and reduce potential toxicity.
Conclusion:
1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and viral infections. 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one has been shown to have a significant impact on cell proliferation, survival, and differentiation, making it an attractive target for drug development. Further research is needed to fully understand the molecular mechanisms of 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one inhibition and its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and viral infections. In cancer research, 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one has been shown to have a significant impact on cell proliferation and survival in various types of cancer, including leukemia, lymphoma, and solid tumors. In cardiovascular research, 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one has been shown to play a role in the regulation of cardiac hypertrophy and heart failure. In viral infections, 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one has been shown to inhibit the replication of certain viruses, such as HIV and HCV.
Eigenschaften
IUPAC Name |
3-(pyridin-3-ylmethyl)-1H-benzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c17-13-15-11-5-1-2-6-12(11)16(13)9-10-4-3-7-14-8-10/h1-8H,9H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYFECACYVXJAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(3-methoxyphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3008876.png)
![2-Bromothieno[3,2-b]furan-5-carboxylic acid](/img/structure/B3008877.png)

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B3008882.png)



![Tert-butyl 3-[(2-cyanoethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B3008887.png)

![9-(4-chlorophenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3008891.png)


![5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(2-ethylphenyl)-2-fluorobenzamide](/img/structure/B3008896.png)
